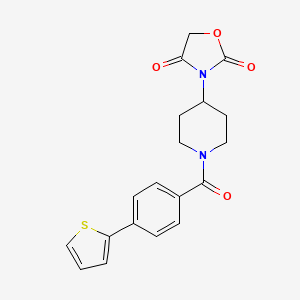

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Beschreibung

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine-oxazolidinedione scaffold conjugated with a thiophenyl benzoyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications, including kinase inhibition or antimicrobial activity. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, to integrate the thiophene and oxazolidinedione moieties .

Eigenschaften

IUPAC Name |

3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-17-12-25-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUPTQSPLABLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the oxazolidine class. This compound exhibits potential biological activities owing to its unique structural features, which include a thiophenyl group and a piperidinyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Oxazolidine Ring : A five-membered heterocyclic ring that contributes to the compound's stability and reactivity.

- Piperidine Moiety : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.

- Thiophenyl Substituent : Enhances the interaction with biological targets, potentially increasing the efficacy of the compound.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Notably, thiazolidinediones, a related class, have demonstrated significant pharmacological effects, including:

- Anticancer Activity : Thiazolidinediones have been shown to suppress tumor growth in several cancer cell lines. The presence of the thiophenyl group may enhance this activity by improving binding affinity to cancer-related targets .

- Antidiabetic Properties : Compounds in this category often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .

- Antimicrobial Effects : The structural characteristics of 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione suggest potential antimicrobial properties, as observed in related compounds.

Research Findings

Recent studies have focused on the biological activities of thiazolidinone derivatives and their modifications:

| Activity | Compound Example | IC50 Values | Mechanism |

|---|---|---|---|

| Antioxidant | Compound 3i | EC50 0.565 ± 0.051 mM | Inhibition of lipid peroxidation |

| Anticancer | Compound 7 | IC50 0.54 ± 0.01 mM | Induction of apoptosis in cancer cells |

| Antidiabetic | Pioglitazone | PPARγ agonist | Modulation of glucose homeostasis |

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

- Anticancer Studies : A study evaluated the effects of modified thiazolidinones on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

- Antidiabetic Research : Another study focused on the synthesis of oxazolidinone derivatives with enhanced PPARγ activity, showing improved insulin sensitivity in diabetic models .

- Antimicrobial Activity : Research has indicated that certain derivatives exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s thiophenyl benzoyl group distinguishes it from analogues with trifluoromethyl (8a, 14a) or chloro-methoxy substituents (8c).

- Lower yields in compounds like 14a (35.2%) suggest steric or electronic challenges in introducing bulky groups (e.g., trifluoromethyl), whereas higher yields (e.g., 65.2% for 8c) correlate with less sterically hindered substituents .

Heterocyclic Core Variations

Oxazolidinedione vs. Pyrimidine/Thiazolidinone Analogues

- Pyrimidin-2-ol/thiol derivatives (4a-d, 5a-d): Synthesized via condensation of benzofuran-thiophene hybrids with urea/thiourea, these compounds exhibit planar heterocyclic systems but lack the piperidine-oxazolidinedione scaffold. Their biological activity is attributed to hydrogen bonding via hydroxyl/thiol groups, unlike the target compound’s rigid bicyclic structure .

- Thiazolidin-4-one derivatives: These feature a sulfur-containing five-membered ring, which confers distinct redox properties compared to the oxygen-rich oxazolidinedione core. For example, thiazolidinones in show antimicrobial activity linked to their azo linkages, a feature absent in the target compound .

Piperidine-Linked Chromeno-Pyrimidines

The chromeno-pyrimidine derivative in incorporates a piperidine-phenyl group but uses a coumarin-thiourea backbone.

Pharmacological Potential

- Antimicrobial Activity: Thiazolidinone derivatives () and pyrimidin-2-thiols () demonstrate moderate-to-strong antimicrobial effects, likely due to electrophilic sulfur atoms. The target compound’s oxazolidinedione moiety may instead inhibit bacterial cell wall synthesis, akin to linezolid .

- Anti-inflammatory and Antioxidant Effects : Thiophene-containing compounds (e.g., 4a-d in ) exhibit radical scavenging activity, suggesting the target compound’s thiophenyl group could contribute to similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.